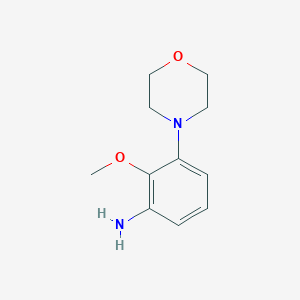
5-(4-Tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid: is a heterocyclic compound that features a piperazine ring substituted with a tert-butyl group and a pyridine ring with a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid typically involves the reaction of 2-chloronicotinic acid with 1-tert-butylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amide formation are typical.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Piperidine derivatives.
Substitution: Esters and amides of the carboxylic acid group.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures. Its unique functional groups make it a versatile building block in organic synthesis .
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The piperazine and pyridine rings are common motifs in bioactive molecules .
Medicine: Medicinal chemists explore this compound for its potential therapeutic applications, including as a scaffold for drug development. Its derivatives may exhibit activity against various diseases, such as cancer or neurological disorders .
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-(4-Tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparación Con Compuestos Similares
Imidazo[4,5-b]pyridine: Known for its diverse biological activities, including antiviral and anticancer properties.
Imidazo[4,5-c]pyridine: Exhibits similar pharmacological potential and is used in the development of various therapeutic agents.
Uniqueness: 5-(4-Tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid is unique due to the presence of both a piperazine ring and a pyridine ring with a carboxylic acid group. This combination of functional groups provides a versatile platform for chemical modifications and the development of novel compounds with enhanced biological activity .
Propiedades
Fórmula molecular |
C14H21N3O2 |
|---|---|
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
5-(4-tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)17-8-6-16(7-9-17)11-4-5-12(13(18)19)15-10-11/h4-5,10H,6-9H2,1-3H3,(H,18,19) |
Clave InChI |
NKLCNKLEEWUUMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CCN(CC1)C2=CN=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)
![8-[6-(Dimethylamino)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883746.png)
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)


![6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid](/img/structure/B13883772.png)

![Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate](/img/structure/B13883786.png)
![1-N-(5-chloro-4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)-4-[(dimethylamino)methyl]-6-methoxybenzene-1,3-diamine](/img/structure/B13883792.png)

![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)

